

Fasentin IC50 Determination: Technical Support Center

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Compound of Interest

Compound Name: *Fasentin*

Cat. No.: *B1672066*

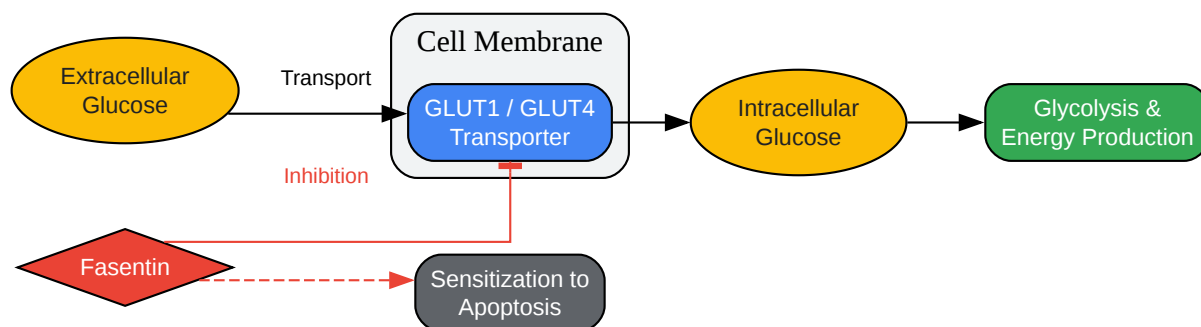
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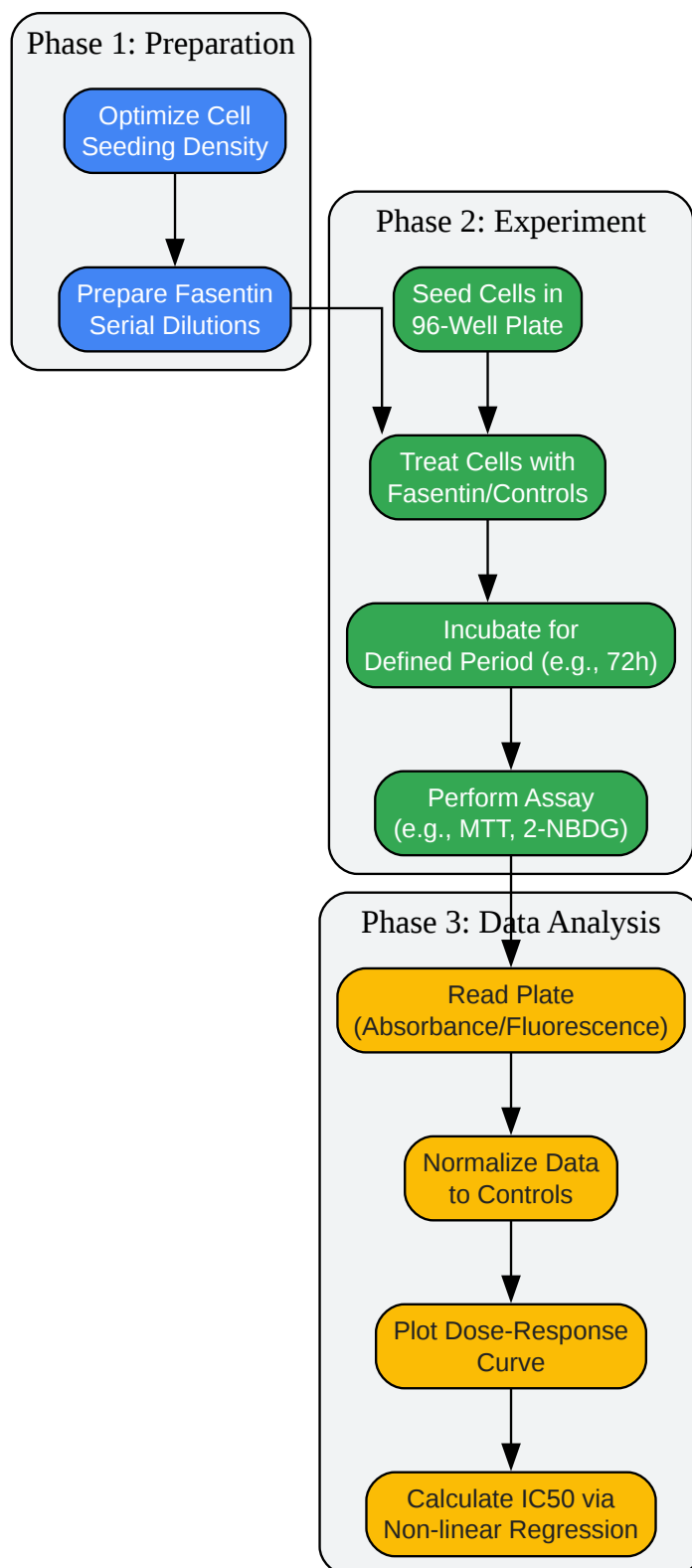
Welcome to the technical support center for optimizing **Fasentin** IC50 determination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving accurate and reproducible results in their experiments.

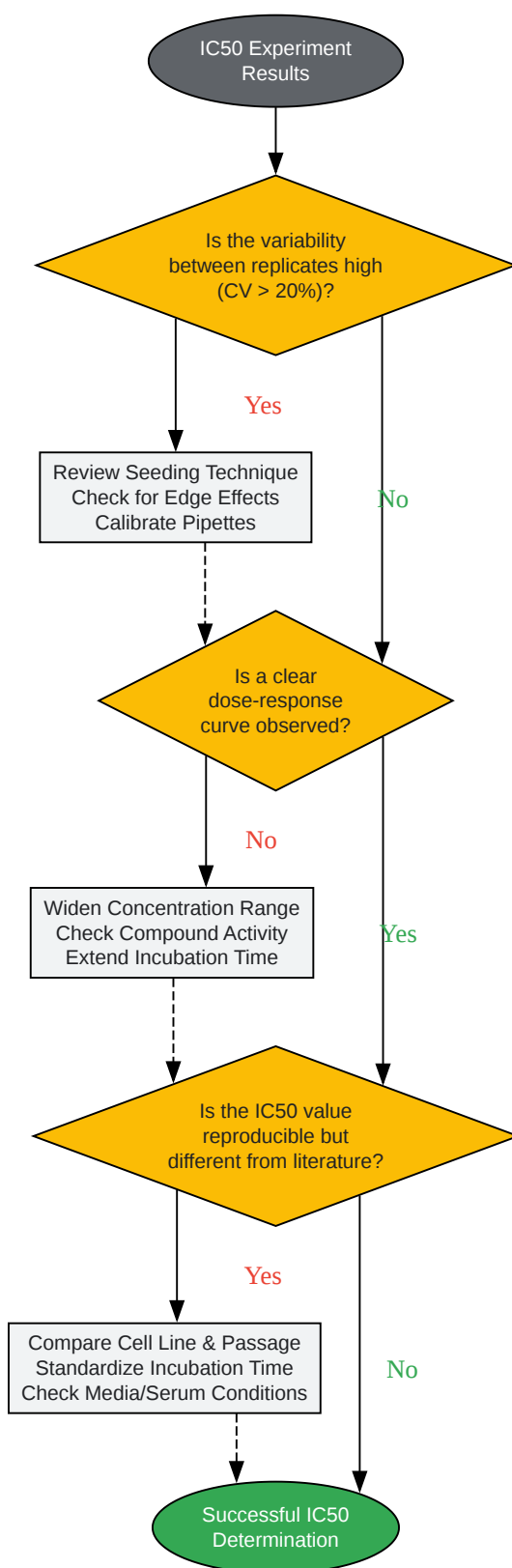
Frequently Asked Questions (FAQs)

Q1: What is **Fasentin** and what is its mechanism of action?

Fasentin, or N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transport.[1] Its primary mechanism of action is the inhibition of Glucose Transporter 1 (GLUT1) and Glucose Transporter 4 (GLUT4), with a preference for GLUT4.[2][3] By blocking these transporters, **Fasentin** restricts glucose uptake into cells, mimicking a state of glucose deprivation.[4] This action can sensitize cancer cells to apoptosis induced by death receptor stimuli like FAS and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). [2][4]







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References

- 1. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel inhibitor of glucose uptake sensitizes cells to FAS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
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